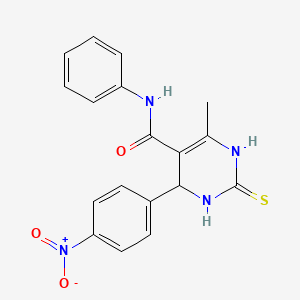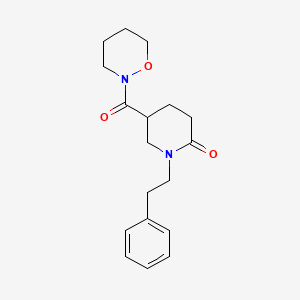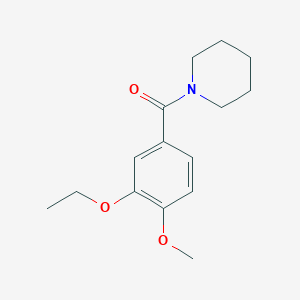
2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide, also known as DPAA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPAA is a potent inhibitor of protein-protein interactions and has been shown to exhibit promising activity against a range of biological targets.
Mecanismo De Acción
2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide exerts its biological activity by binding to the hydrophobic pockets of target proteins, thereby disrupting their interaction with other proteins. This mechanism of action is similar to that of small molecule inhibitors, but 2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has the advantage of being a larger molecule that can interact with multiple sites on the target protein.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has been shown to exhibit potent activity against a range of biological targets, including cancer cells, viruses, and bacteria. It has been reported to induce apoptosis in cancer cells by activating the p53 pathway, and to inhibit viral replication by disrupting protein-protein interactions essential for viral life cycle. 2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has also been shown to inhibit bacterial biofilm formation, which is a major factor in antibiotic resistance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has several advantages as a tool for scientific research. It is a potent inhibitor of protein-protein interactions and can be used to study a wide range of biological targets. It is also relatively easy to synthesize and purify in large quantities. However, 2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has some limitations as well. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. It also has potential toxicity and may require careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of 2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide. One area of interest is the development of more potent and selective 2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide derivatives that can target specific protein-protein interactions. Another area of interest is the use of 2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide as a therapeutic agent for the treatment of cancer, viral infections, and bacterial infections. Finally, the development of new methods for the synthesis and purification of 2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide could improve its availability and reduce its cost.
Métodos De Síntesis
2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide is synthesized through a multistep reaction process that involves the condensation of 2,4-dichlorophenol with anthranilic acid, followed by acetylation with acetic anhydride. The final product is purified through column chromatography to obtain 2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide in high purity.
Aplicaciones Científicas De Investigación
2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has been widely used in scientific research as a tool to study protein-protein interactions. It has been shown to inhibit the interaction between the p53 tumor suppressor protein and its negative regulator MDM2, leading to the activation of the p53 pathway and induction of apoptosis in cancer cells. 2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has also been reported to inhibit the interaction between the androgen receptor and its co-activator, resulting in the suppression of androgen-dependent prostate cancer cell growth.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2NO4/c23-12-5-8-19(18(24)9-12)29-11-20(26)25-13-6-7-16-17(10-13)22(28)15-4-2-1-3-14(15)21(16)27/h1-10H,11H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDJOPXLDFENQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopentyl-1,5-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B5214946.png)

![4-[(3-nitro-2-pyridinyl)amino]benzenesulfonamide](/img/structure/B5214953.png)
![N-isopropyl-N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5214960.png)

![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-oxo-2-phenylacetamide](/img/structure/B5214992.png)

![1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5215006.png)
![N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B5215011.png)

![3-[(2-ethyl-1-piperidinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B5215013.png)

![2,6-dimethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]morpholine](/img/structure/B5215024.png)